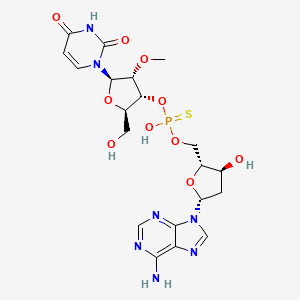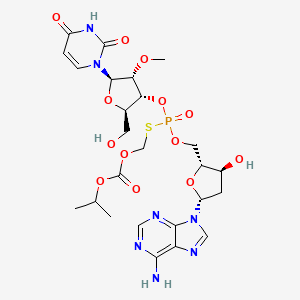
Indigotin
Übersicht
Beschreibung
Indigotin, commonly known as indigo, is a natural dye extracted from the leaves of plants belonging to the Indigofera genus, particularly Indigofera tinctoria. It is one of the oldest dyes used by humanity, with a rich history dating back to ancient civilizations. The compound is renowned for its deep blue color, which has been used extensively in textile dyeing, especially for denim fabrics. This compound is a symmetric dimer of two indole moieties connected by an (E)-double bond and exhibits two internal hydrogen bonds .
Wissenschaftliche Forschungsanwendungen
Indigotin has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions and as an indicator in titrations.
Biology: Employed in histological staining to visualize cellular structures.
Industry: Widely used in the textile industry for dyeing fabrics, especially denim.
Wirkmechanismus
Target of Action
Indigotin, also known as indigo carmine or FD&C Blue #2, is primarily used as a dye and has various applications in the medical field . Its primary targets are the urinary collecting system and ureteral orifices, where it enhances visualization during medical procedures .
Mode of Action
This compound is a biologically inert blue dye . After intravenous injection, it is excreted by the kidney through tubular secretion . Its deep blue color enhances the visualization of the ureteral orifices, making it easier to identify these structures during medical procedures .
Biochemical Pathways
It is known that the compound is derived from the indigo plant through a fermentation process . The indigo plant contains a compound called indican, which is transformed into indigo using short-term fermentation processes .
Pharmacokinetics
The pharmacokinetics of this compound involve only a few active components .
Result of Action
The primary result of this compound’s action is the enhancement of visualization during medical procedures . Approximately 4-9 minutes after this compound is administered intravenously, its blue color is detectable at the ureteral orifices, enabling easier visualization for accuracy during medical procedures .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the use of exogenous enzymes in its production could lead to a new and sustainable methodology . Natural indigo dyes are highly sustainable with minimal adverse effects on the environment . The scope of usage of indigo dye is going to be very large as most of the people now are aware of sustainability to make a better future to live in and more works are being carried out using these dyes .
Biochemische Analyse
Biochemical Properties
Indigotin’s role in biochemical reactions is primarily as a colorant . The biochemical synthesis of this compound occurs through tryptophanase and dioxygenase . The harvest time, treatment, and soil impurities affect the proportion of the constituents and so the resultant color .
Cellular Effects
Many synthetic dyes, which replaced natural indigo dyes like this compound, exert carcinogenic and allergic effects on humans .
Molecular Mechanism
It is known that this compound’s color is due to its chemical structure, which relies on the connection of two indole moieties .
Temporal Effects in Laboratory Settings
Gc–MS analysis has been successfully used for the characterization of this compound from plant extracts and historical samples .
Dosage Effects in Animal Models
It is known that most vat dyes, including this compound, are not biodegradable and accumulate on lands and water bodies, causing ecological problems .
Metabolic Pathways
The metabolic pathways of this compound involve tryptophanase and dioxygenase . The proportion of the constituents and the resultant color of this compound can be affected by factors such as harvest time, treatment, and soil impurities .
Transport and Distribution
It is known that this compound is a component of indigo dye, which has been used worldwide .
Subcellular Localization
It is known that this compound’s color is due to its chemical structure, which relies on the connection of two indole moieties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Indigotin can be synthesized through various chemical processes. One common method involves the reaction of 2-nitrobenzaldehyde with acetone in the presence of sodium hydroxide, followed by reduction with sodium dithionite. Another method involves the oxidation of indoxyl, which is derived from indole, using air or chemical oxidants .
Industrial Production Methods: Traditionally, this compound was extracted from plant sources through fermentation. The leaves of Indigofera tinctoria are harvested, soaked in water, and allowed to ferment. The resulting indoxyl is then oxidized to form this compound. In modern industrial production, synthetic methods are preferred due to their efficiency and consistency. The synthetic production of this compound involves the use of chemical reactants under controlled conditions, resulting in the formation of the this compound molecule along with other byproducts .
Analyse Chemischer Reaktionen
Types of Reactions: Indigotin undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form isatin using strong oxidizing agents such as potassium permanganate.
Reduction: Reduction of this compound with sodium dithionite converts it to leucoindigo, a colorless soluble form used in dyeing processes.
Substitution: this compound can undergo halogenation reactions to form derivatives such as 5,5’-dibromoindigo.
Major Products:
Oxidation: Isatin
Reduction: Leucoindigo
Substitution: 5,5’-Dibromoindigo
Vergleich Mit ähnlichen Verbindungen
- Tyrian purple (6,6’-dibromoindigo)
- Indirubin
- Isoindigo
Indigotin’s unique properties and historical importance make it a fascinating compound with diverse applications in various fields.
Eigenschaften
IUPAC Name |
2-(3-hydroxy-1H-indol-2-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-9-5-1-3-7-11(9)17-13(15)14-16(20)10-6-2-4-8-12(10)18-14/h1-8,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQILFGKZUJYXGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=NC4=CC=CC=C4C3=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3026279 | |
| Record name | Indigo dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
C.i. vat blue 1 is a dark blue powder with coppery luster. Occurs in isomeric forms (cis and trans). In solid state it is in the trans form. (NTP, 1992), Dry Powder, Dark-blue solid with coppery shine; [HSDB] | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indigo | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2439 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 1 mg/mL (NTP, 1992), PRACTICALLY INSOL IN WATER, ALC, ETHER, DIL ACIDS, SOL IN ANILINE, NITROBENZENE, CHLOROFORM, GLACIAL ACETIC ACID, CONCN SULFURIC ACID | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | INDIGO | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.35 (NTP, 1992) - Denser than water; will sink, 1.35 | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | INDIGO | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
DARK-BLUE POWDER WITH COPPERY LUSTER | |
CAS No. |
482-89-3, 68651-46-7, 64784-13-0 | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Indigo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indigo (dye) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068651467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D&C Blue No. 6 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064784130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | INDIGO | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8645 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3H-Indol-3-one, 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Indigo dye | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3026279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | INDIGO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G5BK41P4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | INDIGO | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4372 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
734 to 738 °F (decomposes) (NTP, 1992) | |
| Record name | C.I. VAT BLUE 1 | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21212 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the chemical structure of indigotin?
A1: this compound is an organic compound with a symmetrical structure consisting of two indole units linked by a trans double bond.
Q2: Can you provide the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C16H10N2O2, and its molecular weight is 262.27 g/mol.
Q3: What are the key spectroscopic characteristics of this compound?
A3: this compound exhibits characteristic absorption maxima (λmax) at 610 nm and 542 nm, corresponding to its blue color and the presence of indirubin, respectively. [, ] These spectroscopic features are routinely employed in analytical techniques like HPLC-DAD for identification and quantification. [, ]
Q4: How stable is this compound under different environmental conditions?
A4: this compound demonstrates variable stability depending on the environmental factors. Studies show that it degrades upon exposure to H2O2/UV radiation, highlighting its susceptibility to oxidative degradation. [] Interestingly, when this compound is bound to fibers, its degradation rate decreases, indicating enhanced stability in dyed materials. []
Q5: Does the stability of this compound change when applied to different materials?
A5: Yes, the stability of this compound can be influenced by the material to which it's applied. For instance, this compound exhibits higher stability against H2O2/UV degradation when applied to silk fibers compared to its free form in solution. [] This suggests potential protective effects conferred by the fiber matrix.
Q6: What analytical techniques are commonly employed for this compound analysis?
A6: Various analytical techniques are utilized for the characterization and quantification of this compound, including:* High-Performance Liquid Chromatography (HPLC): HPLC coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) allows for the separation, identification, and quantification of this compound and other indigoid dyes in complex mixtures. [, , , , , , ] This method is particularly valuable for analyzing dyed textiles and biological samples. * Thin Layer Chromatography (TLC): This simple and cost-effective technique is useful for the initial screening and identification of this compound and indirubin based on their characteristic Rf values. [, ]* UV-Visible Spectrophotometry: This method utilizes the characteristic absorption properties of this compound, particularly its λmax at 610 nm, for both qualitative and quantitative analysis. [, , , ]* Raman Spectroscopy: This technique provides structural information based on molecular vibrations and is particularly useful for identifying this compound in historical textiles and art objects. [, ]
Q7: What are the advantages of using mass spectrometry for this compound analysis?
A7: Mass spectrometry offers high sensitivity and specificity, enabling the detection and identification of even trace amounts of this compound and its degradation products. [, , , ] Additionally, tandem mass spectrometry (MS/MS) provides detailed structural information, allowing for the differentiation of isomeric indigoid dyes. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![manganese(2+);(4R,9R,14R,19R)-3,10,13,20,26-pentazatetracyclo[20.3.1.04,9.014,19]hexacosa-1(26),22,24-triene;dichloride](/img/structure/B1671796.png)





![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B1671809.png)



